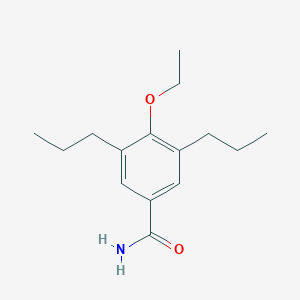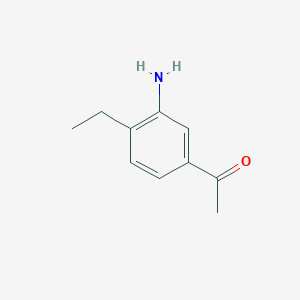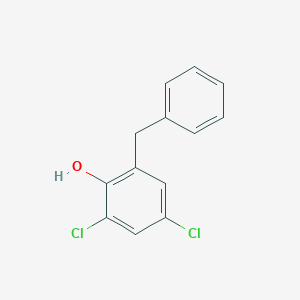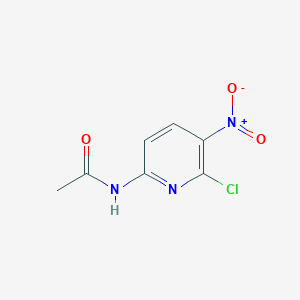
2,4,6-Cycloheptatriene-1-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatriene-1-ethylamine is an organic compound that features a seven-membered ring with three conjugated double bonds and an ethylamine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cycloheptatriene-1-ethylamine typically involves the reaction of cycloheptatriene with ethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the addition of the ethylamine group to the cycloheptatriene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Cycloheptatriene-1-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of saturated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Derivatives with different functional groups replacing the ethylamine.
Scientific Research Applications
2,4,6-Cycloheptatriene-1-ethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatriene-1-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
2,4,6-Cycloheptatriene-1-carbonitrile: A compound with a similar ring structure but with a nitrile group instead of an ethylamine.
2,4,6-Cycloheptatrien-1-one:
Uniqueness: 2,4,6-Cycloheptatriene-1-ethylamine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
100860-90-0 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-cyclohepta-2,4,6-trien-1-ylethanamine |
InChI |
InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h1-6,9H,7-8,10H2 |
InChI Key |
ZMBUPYIGIKMHGB-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)CCN |
Canonical SMILES |
CCNC1C=CC=CC=C1 |
Synonyms |
beta-Tropylethylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(1H-indol-4-yl)propan-1-one](/img/structure/B34109.png)











